Cas no 223409-15-2 (tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate)
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 9H-Purine-9-propanoic acid, 6-amino-, 1,1-dimethylethyl ester
- tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate
- EN300-17879376
- 223409-15-2
-
- Inchi: 1S/C12H17N5O2/c1-12(2,3)19-8(18)4-5-17-7-16-9-10(13)14-6-15-11(9)17/h6-7H,4-5H2,1-3H3,(H2,13,14,15)
- InChI Key: KUXPXDYTZPCWMY-UHFFFAOYSA-N
- SMILES: O(C(CCN1C=NC2=C(N)N=CN=C12)=O)C(C)(C)C
Computed Properties
- Exact Mass: 263.13800
- Monoisotopic Mass: 263.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 95.92000
- LogP: 1.72150
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-17879376-0.05g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 0.05g |
$455.0 | 2023-09-19 | ||
| Enamine | EN300-17879376-0.1g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 0.1g |
$476.0 | 2023-09-19 | ||
| Enamine | EN300-17879376-0.25g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 0.25g |
$498.0 | 2023-09-19 | ||
| Enamine | EN300-17879376-0.5g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 0.5g |
$520.0 | 2023-09-19 | ||
| Enamine | EN300-17879376-1.0g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 1g |
$513.0 | 2023-05-25 | ||
| Enamine | EN300-17879376-2.5g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 2.5g |
$1063.0 | 2023-09-19 | ||
| Enamine | EN300-17879376-5.0g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 5g |
$1488.0 | 2023-05-25 | ||
| Enamine | EN300-17879376-10.0g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 10g |
$2209.0 | 2023-05-25 | ||
| Enamine | EN300-17879376-1g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 1g |
$541.0 | 2023-09-19 | ||
| Enamine | EN300-17879376-5g |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate |
223409-15-2 | 5g |
$1572.0 | 2023-09-19 |
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS No. 223409-15-2): A Comprehensive Overview
tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate, identified by its CAS number 223409-15-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif combining a tert-butyl group, a propanoate moiety, and a 6-amino-9H-purin-9-yl moiety, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.
The structural composition of tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate lends itself to multiple potential functionalities. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it suitable for formulation in lipid-based drug delivery systems. Meanwhile, the propanoate side chain contributes to its solubility in both aqueous and organic solvents, facilitating its use in a wide range of experimental conditions. The core purine ring, with its amino substituent at the 6-position, is particularly noteworthy as purine derivatives are well-documented for their biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of purine-based scaffolds in the development of novel therapeutic agents. The amino group at the 6-position of the purine ring serves as a versatile handle for further chemical modifications, enabling the synthesis of complex derivatives with tailored pharmacological properties. For instance, studies have demonstrated that modifications at this position can influence binding affinity to target enzymes and receptors, making it a critical factor in optimizing drug efficacy.
In the context of drug discovery, tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. By leveraging the structural features of this compound, researchers have developed analogs that exhibit inhibitory activity against specific kinases. For example, derivatives with optimized purine cores have shown promise in preclinical studies for their ability to modulate pathways involved in tumor growth and progression.
The propanoate moiety in tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate also contributes to its potential utility as a chelating agent. In coordination chemistry, propanoate groups are often employed to bind metal ions, which can be crucial for applications such as contrast agents in medical imaging or catalysts in organic synthesis. The tert-butyl group further enhances this capability by providing steric hindrance that can influence metal binding affinity and selectivity.
Moreover, the compound's versatility extends to its role as an intermediate in the synthesis of nucleoside analogs. Nucleoside analogs are synthetic molecules that mimic natural nucleosides and are widely used as antiviral and anticancer agents. The incorporation of the amino-purine moiety into these analogs can enhance their bioavailability and metabolic stability. Recent research has shown that derivatives of tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate exhibit favorable pharmacokinetic profiles when tested in vitro and in vivo.
The synthesis of tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the amino-purine moiety, followed by esterification to incorporate the propanoate group. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving scalability.
In conclusion, tert-butyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS No. 223409-15-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutic agents, particularly those targeting kinases and nucleic acid-related pathways. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the quest for innovative treatments across various therapeutic areas.
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